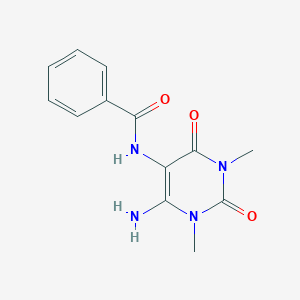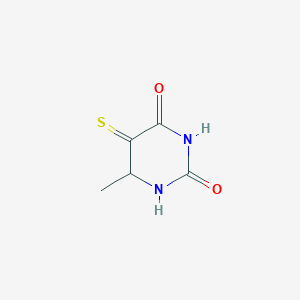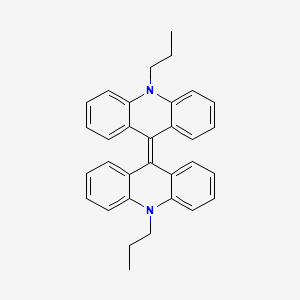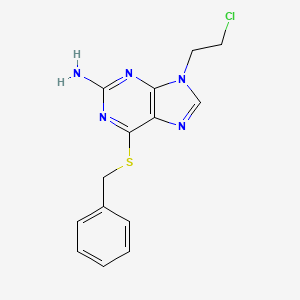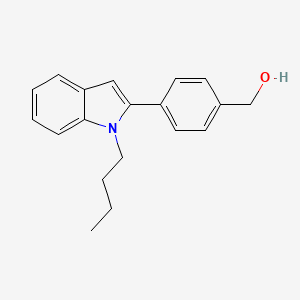
(4-(1-Butyl-1H-indol-2-yl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(1-Butyl-1H-indol-2-yl)phenyl)methanol is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Butyl Group: The butyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole reacts with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Phenyl Group: The phenyl group can be attached through a Suzuki coupling reaction, where the indole derivative reacts with a phenylboronic acid in the presence of a palladium catalyst.
Addition of the Methanol Group: The final step involves the reduction of a carbonyl group to a methanol group using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(4-(1-Butyl-1H-indol-2-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to a methanol group using reducing agents like sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of this compound.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(4-(1-Butyl-1H-indol-2-yl)phenyl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(4-(1-Butyl-1H-indol-2-yl)phenyl)ethanol: Similar structure with an ethanol group instead of methanol.
(4-(1-Butyl-1H-indol-2-yl)phenyl)acetone: Similar structure with an acetone group instead of methanol.
(4-(1-Butyl-1H-indol-2-yl)phenyl)amine: Similar structure with an amine group instead of methanol.
Uniqueness
(4-(1-Butyl-1H-indol-2-yl)phenyl)methanol is unique due to its specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of the methanol group, in particular, can affect its solubility, stability, and interactions with other molecules.
Properties
CAS No. |
88561-12-0 |
|---|---|
Molecular Formula |
C19H21NO |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
[4-(1-butylindol-2-yl)phenyl]methanol |
InChI |
InChI=1S/C19H21NO/c1-2-3-12-20-18-7-5-4-6-17(18)13-19(20)16-10-8-15(14-21)9-11-16/h4-11,13,21H,2-3,12,14H2,1H3 |
InChI Key |
WMZXAOQHCABOBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl {6-[(thiophen-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12929091.png)
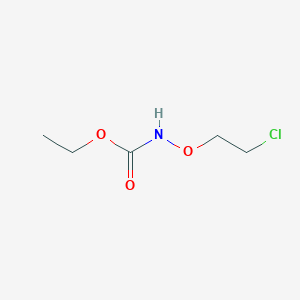

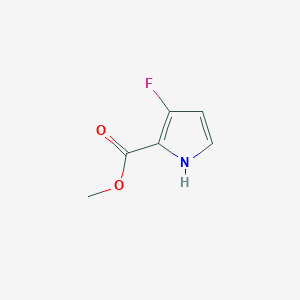
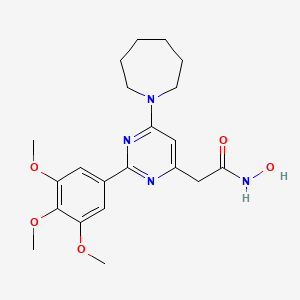
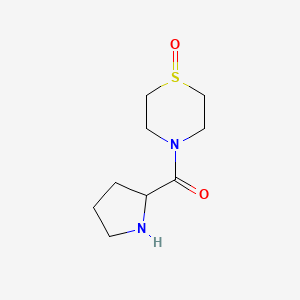
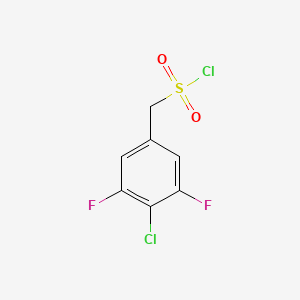
![12-hydroxy-1,10-bis[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12929119.png)
